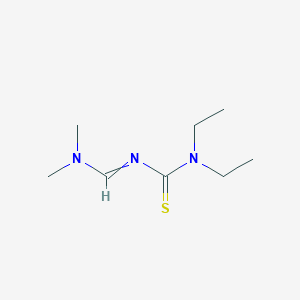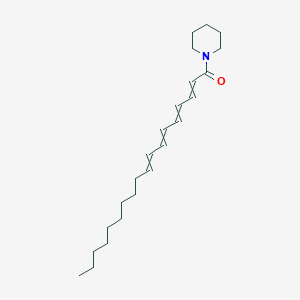![molecular formula C21H34OSi B14222569 [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-63-6](/img/structure/B14222569.png)
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with dimethyl groups and an oxy group linked to a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 6,8-dimethyl-3,4-dihydronaphthalen-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: The oxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane can be compared with similar compounds such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Similar structure but different functional groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares the naphthalene core but differs in substituents.
Propiedades
Número CAS |
765906-63-6 |
|---|---|
Fórmula molecular |
C21H34OSi |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
(6,8-dimethyl-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C21H34OSi/c1-14(2)23(15(3)4,16(5)6)22-20-11-9-10-19-13-17(7)12-18(8)21(19)20/h11-16H,9-10H2,1-8H3 |
Clave InChI |
YMSSDCOQEAJZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)CCC=C2O[Si](C(C)C)(C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)

